

# Technical Support Center: [Dmt1]DALDA Cross-Reactivity with Opioid Receptors

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## Compound of Interest

Compound Name: [Dmt1]DALDA

Cat. No.: B526439

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This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on investigating the cross-reactivity of the potent mu-opioid receptor agonist, **[Dmt1]DALDA**, with other opioid receptors. This resource includes frequently asked questions (FAQs), detailed troubleshooting guides for common experimental issues, and standardized protocols for key assays.

## Frequently Asked Questions (FAQs)

Q1: What is the established opioid receptor selectivity of **[Dmt1]DALDA**?

A1: **[Dmt1]DALDA**, or H-Dmt-D-Arg-Phe-Lys-NH<sub>2</sub>, is a highly potent and selective agonist for the mu-opioid receptor (MOR).<sup>[1]</sup> It exhibits significantly lower affinity for the delta-opioid receptor (DOR) and kappa-opioid receptor (KOR).<sup>[1]</sup> Its selectivity for the human mu-opioid receptor is approximately 10,000-fold higher than for the human delta-opioid receptor.<sup>[2]</sup> However, its selectivity over the human kappa-opioid receptor is less pronounced, at about 26-fold.<sup>[2]</sup>

Q2: Does **[Dmt1]DALDA** show any functional activity at delta or kappa-opioid receptors?

A2: Yes, functional assays have demonstrated that **[Dmt1]DALDA** is a full agonist at both the human mu-opioid receptor (hMOR) and the human delta-opioid receptor (hDOR).<sup>[2][3]</sup> In contrast, it acts as a partial agonist at the human kappa-opioid receptor (hKOR).<sup>[2][3]</sup>

Q3: Why is it important to experimentally verify the cross-reactivity of **[Dmt1]DALDA** in my specific assay system?

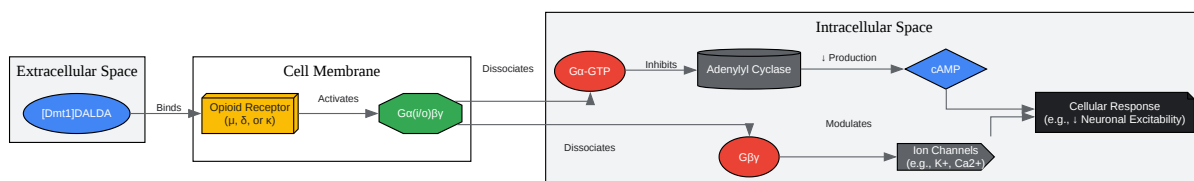
A3: While the general selectivity profile of **[Dmt1]DALDA** is well-documented, experimental conditions can influence ligand-receptor interactions. Factors such as the expression system (e.g., cell line, native tissue), buffer composition, and the specific radioligand used in binding assays can slightly alter the observed binding affinities and functional potencies. Therefore, it is crucial to determine the cross-reactivity under your specific experimental conditions to ensure accurate interpretation of your results.

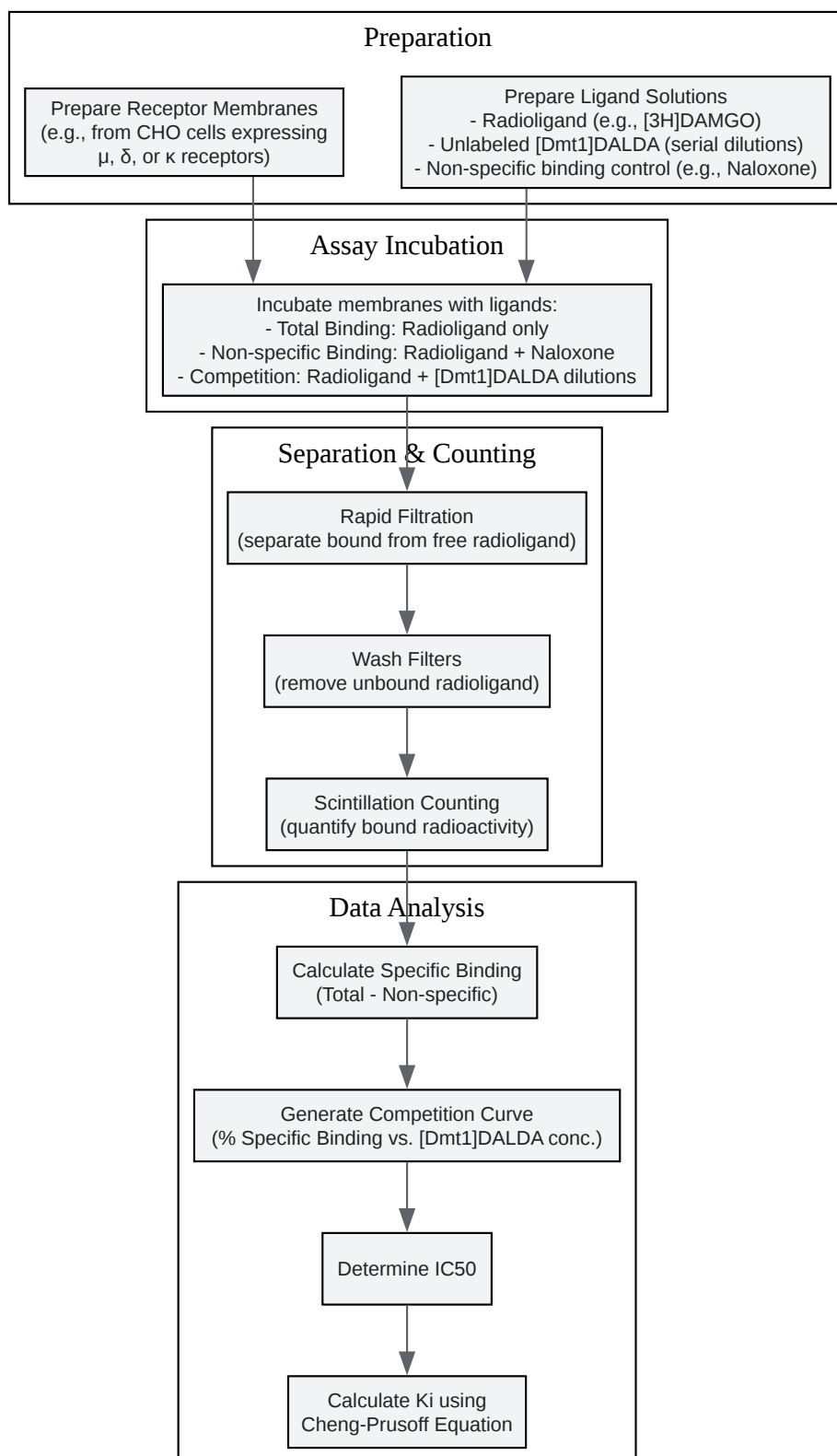
## Data Presentation: **[Dmt1]DALDA** Opioid Receptor Binding Affinity and Functional Potency

The following table summarizes the quantitative data on the interaction of **[Dmt1]DALDA** with human mu, delta, and kappa opioid receptors.

Parameter	Receptor	Value	Reference
Binding Affinity (K <sub>i</sub> )	Mu (μ)	0.143 nM	[1]
Delta (δ)	~2100 nM (Calculated from selectivity ratio)	[1]	
Kappa (κ)	22.3 nM (Calculated from selectivity ratio)	[1]	
Functional Potency (EC <sub>50</sub> )	Mu (μ)	1.14 nM	[4]
Functional Efficacy (E <sub>max</sub> )	Mu (μ)	Full Agonist	[2][3]
Delta (δ)	Full Agonist	[2][3]	
Kappa (κ)	Partial Agonist	[2][3]	

## Mandatory Visualizations





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## References

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